1-(2-Chloroethyl)-3-nitrobenzene
Description
1-(2-Chloroethyl)-3-nitrobenzene is a hypothetical aromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at position 3 and a 2-chloroethyl (-CH₂CH₂Cl) group at position 1.
Properties
CAS No. |
20849-75-6 |
|---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5H2 |
InChI Key |
ZSWIJDPKSIILCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCCl |
Origin of Product |
United States |
Biological Activity
1-(2-Chloroethyl)-3-nitrobenzene is a nitroaromatic compound that has garnered attention due to its potential biological activities and toxicological implications. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications, including pharmaceuticals and industrial uses.
Chemical Structure and Properties
1-(2-Chloroethyl)-3-nitrobenzene possesses a nitro group (-NO2) and a chloroethyl substituent, which contribute to its reactivity and biological interactions. The compound can be represented by the following structure:
Biological Activity Overview
The biological activity of 1-(2-Chloroethyl)-3-nitrobenzene has been investigated in several studies, revealing a range of effects including mutagenicity, cytotoxicity, and potential carcinogenicity.
Mutagenicity
Research indicates that 1-(2-Chloroethyl)-3-nitrobenzene exhibits weak mutagenic activity in bacterial test systems but does not show significant mutagenicity in mammalian cell assays. This suggests that while it may induce mutations in certain microorganisms, its effects on mammalian cells are less pronounced .
Cytotoxicity
In vitro studies have demonstrated that 1-(2-Chloroethyl)-3-nitrobenzene can induce cytotoxic effects in various cell lines. The compound has been shown to cause DNA damage, particularly in liver and kidney cells, highlighting its potential as a genotoxic agent .
Toxicological Studies
A series of toxicological evaluations have been conducted to assess the safety profile of 1-(2-Chloroethyl)-3-nitrobenzene. Key findings include:
- Acute Toxicity : The compound has shown acute toxicity in animal models, with observed effects on organ weights (e.g., liver and kidney) at low exposure levels .
- Chronic Exposure : Long-term exposure studies indicate potential carcinogenic effects, with tumors observed in various organs of treated rodents .
- Reproductive Toxicity : Specific studies have indicated that while there may be changes in organ weights, significant reproductive toxicity was not consistently observed across different strains of mice .
Case Studies
Several case studies have highlighted the implications of exposure to 1-(2-Chloroethyl)-3-nitrobenzene:
- Case Study 1 : A study involving chronic exposure in rats revealed increased liver and kidney weights at concentrations as low as 1.1 ppm. The NOAEL (No Observed Adverse Effect Level) was not reached, indicating significant toxicity even at low doses .
- Case Study 2 : In another study, intraperitoneal injections of the compound resulted in marked DNA damage within liver tissues, suggesting a direct link between exposure and genotoxicity .
The biological activity of 1-(2-Chloroethyl)-3-nitrobenzene is believed to involve several mechanisms:
- Electrophilic Attack : The nitro group can undergo reduction to generate reactive intermediates that may interact with cellular macromolecules, leading to DNA damage.
- Oxidative Stress : The compound may induce oxidative stress pathways, contributing to cytotoxic effects observed in various cell lines .
Comparison with Similar Compounds
1-Chloromethyl-3-nitrobenzene (m-Nitrobenzyl Chloride)
Structure and Reactivity :
- Molecular Formula: C₇H₆ClNO₂.
- Crystal Structure : The chloromethyl (-CH₂Cl) and nitro groups adopt a near-planar arrangement on the benzene ring, with bond lengths and angles consistent with aromatic systems (Cl–C7 bond: 1.796 Å; C–C bonds: ~1.37–1.38 Å) .
- Reactivity : The chloromethyl group undergoes homolytic cleavage under physiological conditions, generating reactive carbon-centered radicals. These radicals contribute to cytotoxicity via DNA alkylation .
Table 1: Key Properties of m-Nitrobenzyl Chloride
| Property | Value/Description | Evidence Source |
|---|---|---|
| Cl–C7 Bond Length | 1.796 Å | |
| Cytotoxicity Mechanism | Radical-mediated DNA alkylation | |
| ADP Consistency | Matches theory (unlike Br analog) |
1-Chloro-3-nitrobenzene
Key Differences :
- Primarily used as an intermediate in organic synthesis rather than biomedical applications.
Chloroethyl-Containing Nitrosoureas (e.g., CCNU)
Structure and Degradation :
Table 2: Comparative Analysis of Chloroethyl Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
